3-Trimethylsilylpropanoyl chloride
Description
3-Trimethylsilylpropanoyl chloride (CAS 18187-38-7, molecular formula C₆H₁₃ClSi) is an organosilicon compound featuring a propanoyl chloride backbone with a trimethylsilyl (-Si(CH₃)₃) group attached to the third carbon (β-position) . This structure combines the reactivity of an acyl chloride with the steric and electronic effects of the silyl group. The compound is primarily utilized in organic synthesis for silylation reactions, where it introduces the trimethylsilyl moiety into target molecules, often to protect hydroxyl or amine groups or modify solubility . Its molecular weight is approximately 148.54 g/mol, derived from its formula.
Properties
CAS No. |
18187-31-0 |
|---|---|
Molecular Formula |
C6H13ClOSi |
Molecular Weight |
164.7 g/mol |
IUPAC Name |
3-trimethylsilylpropanoyl chloride |
InChI |
InChI=1S/C6H13ClOSi/c1-9(2,3)5-4-6(7)8/h4-5H2,1-3H3 |
InChI Key |
JOLXPNFNBVPESL-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CCC(=O)Cl |
Canonical SMILES |
C[Si](C)(C)CCC(=O)Cl |
Synonyms |
3-(Trimethylsilyl)propanoyl chloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Key Properties
The table below compares 3-trimethylsilylpropanoyl chloride with structurally or functionally related compounds:
Reactivity and Functional Group Influence
- This compound: Combines acyl chloride reactivity (nucleophilic substitution at the carbonyl carbon) with the silyl group’s steric bulk, which may slow reactions compared to simpler acyl chlorides. The silyl group enhances stability against hydrolysis but remains moisture-sensitive .
- Trimethylsilyl chloride : A classic silylating agent with rapid reactivity toward hydroxyl and amine groups. Highly moisture-sensitive, requiring anhydrous conditions .
- Triisopropylsilyl chloride : Bulkier silyl group provides superior steric protection for alcohols in complex syntheses. Reacts more selectively but requires harsher conditions for removal .
- Sulfonyl chlorides (e.g., CF₃SO₂Cl) : React with amines to form sulfonamides or act as leaving groups in elimination reactions. Less electrophilic than acyl chlorides but more thermally stable .
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